![molecular formula C15H21N3O2 B7636018 2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide](/img/structure/B7636018.png)
2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide, also known as Ro 20-1724, is a selective inhibitor of cyclic AMP-specific phosphodiesterase type 4 (PDE4). It is a white crystalline solid and is soluble in water and ethanol. It has been studied for its potential therapeutic applications in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD).
Mecanismo De Acción
2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide 20-1724 selectively inhibits PDE4, which is responsible for the hydrolysis of cyclic AMP. By inhibiting PDE4, 2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide 20-1724 increases the levels of cyclic AMP, which in turn activates protein kinase A (PKA) and leads to the phosphorylation of various proteins. This results in the inhibition of inflammatory cytokine production and the relaxation of smooth muscle cells in the airways.
Biochemical and Physiological Effects:
2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide 20-1724 has been shown to have various biochemical and physiological effects. It inhibits the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also reduces airway hyperresponsiveness and improves lung function in asthma and COPD. In IBD, it reduces inflammation and improves intestinal barrier function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide 20-1724 in lab experiments include its selectivity for PDE4, its ability to inhibit inflammatory cytokine production, and its potential therapeutic applications in various diseases. However, the limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on 2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide 20-1724. One direction is to further investigate its potential therapeutic applications in other diseases such as rheumatoid arthritis and psoriasis. Another direction is to develop more potent and selective PDE4 inhibitors based on the structure of 2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide 20-1724. Additionally, further studies are needed to determine the safety and efficacy of 2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide 20-1724 in humans.
Métodos De Síntesis
2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide 20-1724 can be synthesized through a multistep process starting from 2-aminomethylphenol. The first step involves the reaction of 2-aminomethylphenol with 2-chloroacetyl chloride to form 2-(2-chloroacetyl)aminomethylphenol. This intermediate is then reacted with 2-oxoimidazolidine to form 2-(2-((2-oxoimidazolidin-1-yl)methyl)phenyl)acetamide. The final step involves the reaction of 2-(2-((2-oxoimidazolidin-1-yl)methyl)phenyl)acetamide with 2-methylbutanoyl chloride to form 2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide 20-1724.
Aplicaciones Científicas De Investigación
2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide 20-1724 has been extensively studied for its potential therapeutic applications in various diseases. In asthma and COPD, it has been shown to inhibit the production of inflammatory cytokines and reduce airway hyperresponsiveness. In IBD, it has been shown to reduce inflammation and improve intestinal barrier function.
Propiedades
IUPAC Name |
2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-3-11(2)14(19)17-13-7-5-4-6-12(13)10-18-9-8-16-15(18)20/h4-7,11H,3,8-10H2,1-2H3,(H,16,20)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAVMKRJAYSXCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CC=CC=C1CN2CCNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.